molecular formula C14H19NO2 B3092453 Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate CAS No. 1228092-34-9

Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate

Cat. No.: B3092453
CAS No.: 1228092-34-9
M. Wt: 233.31
InChI Key: MBZAGPLGLMIZOL-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s an organic compound that is synthesized from parent compounds such as tert-butyl alcohol, acetonitrile, and dimethylcarbamoyl chloride.

Scientific Research Applications

Asymmetric Synthesis

"Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate" is involved in asymmetric synthesis processes. For instance, it has been used in the synthesis of tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate through asymmetric Mannich reactions, which is a crucial step in producing chiral amino carbonyl compounds. This method emphasizes the importance of precise control over chirality in the synthesis of complex organic molecules, which is essential for the development of pharmaceuticals and agrochemicals (Yang, Pan, & List, 2009).

Enantioselective Synthesis

The compound has been used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in the preparation of nucleoside analogues. This application is particularly relevant in the synthesis of antiviral and anticancer agents, where the stereochemistry of the molecule can significantly impact its biological activity (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of Fluorinated Compounds

In the synthesis of monofluorinated cyclopropanecarboxylates, the compound has shown its utility. These fluorinated compounds have applications in medicinal chemistry due to their potential biological activity. The fluorination of cyclopropane rings introduces unique physicochemical properties that can enhance the efficacy and selectivity of pharmaceutical agents (Haufe, Rosen, Meyer, Fröhlich, & Rissanen, 2002).

Insecticide Analogues

It has also been transformed into spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, showcasing its role in the development of new agrochemicals. The creation of these analogues involves complex synthetic pathways, illustrating the compound's versatility in organic synthesis (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Synthesis of Biologically Active Compounds

Furthermore, it serves as an important intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291), which highlights its significance in the pharmaceutical industry. The ability to synthesize such intermediates efficiently is critical for the rapid development and production of novel therapeutics (Zhao, Guo, Lan, & Xu, 2017).

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-phenylcyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZAGPLGLMIZOL-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.